molecular formula C10H16ClNO2 B2596973 2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide CAS No. 2411238-21-4

2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide

Cat. No.: B2596973
CAS No.: 2411238-21-4
M. Wt: 217.69
InChI Key: YHWVSUBSDDOKEB-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide is an organic compound with the molecular formula C₉H₁₄ClNO₂ This compound is characterized by the presence of a chloroacetamide group attached to a prop-2-enyl chain, which is further connected to an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide and 2-(oxan-4-yl)prop-2-enylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent and a catalyst. Common solvents include dichloromethane or ethanol, while catalysts like triethylamine or pyridine are often used.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 2-(oxan-4-yl)prop-2-enylamine attacks the carbonyl carbon of 2-chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Molecular Targets: The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,4-dinitrophenyl)acetamide: Similar in structure but contains a dinitrophenyl group.

    2-Chloro-N-(prop-2-yn-1-yl)acetamide: Contains a prop-2-yn-1-yl group instead of an oxan-4-yl group.

Uniqueness

2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c1-8(7-12-10(13)6-11)9-2-4-14-5-3-9/h9H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWVSUBSDDOKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CNC(=O)CCl)C1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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